molecular formula C14H22O B13802200 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- CAS No. 72927-89-0

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-

Cat. No.: B13802200
CAS No.: 72927-89-0
M. Wt: 206.32 g/mol
InChI Key: MNMIFQQWGUTOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Naphthalenone derivatives are bicyclic ketones with diverse substituents, often found in natural products or synthesized for pharmaceutical and industrial applications. The compound 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- (hereafter referred to as Compound X) is a tetramethyl-substituted hexahydronaphthalenone. These analogs are frequently isolated from plant essential oils, fungi, or synthesized via cyclization and condensation reactions . Their biological relevance includes anti-inflammatory, antioxidant, and antimicrobial activities .

Properties

CAS No.

72927-89-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,3,5,5-tetramethyl-4,4a,6,7-tetrahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H22O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h6,11H,5,7-9H2,1-4H3

InChI Key

MNMIFQQWGUTOBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CC(C(=O)C2)(C)C)C

Origin of Product

United States

Preparation Methods

Reduction and Cyclization from Dimethylcyclohexenones

A method described in European patent EP0167709A2 outlines a preparation starting from 6,6-dimethyl-cyclohex-2-enone derivatives. The process involves:

  • Use of lithium aluminum hydride (LiAlH4) in ether under nitrogen atmosphere to reduce intermediates.
  • Careful addition of the naphthalenone precursor to the reducing agent at low temperatures (ice bath cooling).
  • Hydrolysis with dilute sulfuric acid to separate phases.
  • Washing and concentration under reduced pressure.
  • Purification by distillation to isolate the crude and then pure naphthalenol derivative.

Key reaction conditions:

Step Reagents & Conditions Outcome
Reduction 5 g LiAlH4 in 80 ml ether, 0°C, 1.5 h addition Crude naphthalenol (84.1 g)
Hydrolysis 10% H2SO4, phase separation Organic phase isolated
Purification Distillation at 90-100 °C / 26.6 Pa Pure naphthalenol (80 g)

NMR data confirm the presence of methyl singlets and multiplets consistent with the tetramethyl substitution and hexahydro structure.

Multi-step Synthesis via LDA and Chloral Reaction

European patent EP1910262B1 describes a sophisticated multi-step synthesis involving:

  • Treatment of a tetramethyl-hexahydronaphthalenone intermediate with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-30 to -20 °C).
  • Subsequent reaction with chloral hydrate to form chlorinated intermediates.
  • Work-up involving acid quenching, phase separation, and washing.
  • Purification by flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures.
  • Further transformations including silylation with trimethylsilyl chloride (TMSCl), oxidation with m-chloroperbenzoic acid (mCPBA), and acetylation with acetic anhydride and p-toluenesulfonic acid.
  • Final cyclization using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperature (120 °C) to yield the target naphthalenone.

Summary of key steps and yields:

Step Reagents & Conditions Yield (%) Notes
LDA deprotonation + chloral LDA (1.1 eq), THF, 0°C, 90 min 75 Formation of chlorinated intermediate
Silylation TMSCl, THF, -10°C, 10 min 96 Formation of trimethylsilyloxy derivative
Oxidation 70% mCPBA in CH2Cl2, 0°C, 90 min - Epoxidation or hydroxylation step
Acetylation Ac2O, pTsOH, 25 °C, 1 h 80 Formation of acetate derivative
Cyclization DBU, 120 °C, 6 h 69 Final naphthalenone formation

This method allows for precise control of stereochemistry and functional groups, yielding a highly pure product suitable for further applications.

Alternative Routes and Intermediates

Other synthetic routes involve:

  • Preparation of substituted cyclohexenyl butanols and their oxidation to aldehydes.
  • Use of bulb-to-bulb distillation for purification at reduced pressure and controlled temperatures (100-125 °C under 0.02-0.6 mbar).
  • Chromatographic purification to isolate stereoisomers and remove side products.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Notes
LiAlH4 Reduction (EP0167709A2) 6,6-Dimethyl-cyclohex-2-enone LiAlH4, Ether, H2SO4 hydrolysis, distillation ~95 Distillation Simple reduction and work-up
Multi-step LDA/Chloral (EP1910262B1) Tetramethyl-hexahydronaphthalenone LDA, chloral, TMSCl, mCPBA, Ac2O, DBU 69-96 Flash chromatography, distillation Complex, stereoselective synthesis
Cyclohexenyl Butanol Route Cyclohexenyl butanol derivatives Oxidation, bulb-to-bulb distillation ~90 Distillation, chromatography Intermediate aldehyde formation

Research Findings and Analytical Data

  • NMR Spectroscopy: Consistent methyl singlets (0.9-1.6 ppm) and multiplets for methylene and methine protons confirm the hexahydro and tetramethyl substitution pattern.
  • Purity and Yield: The multi-step method with LDA and chloral provides high purity (up to 96%) and good yields (up to 75%) after chromatographic purification.
  • Reaction Conditions: Low-temperature reactions (-30 to 0 °C) are critical to control stereochemistry and avoid side reactions.
  • Distillation: Bulb-to-bulb distillation under reduced pressure is essential for isolating thermally sensitive intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might further hydrogenate the naphthalene ring or reduce any ketone groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce fully hydrogenated naphthalenes.

Scientific Research Applications

Medicinal Chemistry

2(1H)-Naphthalenone derivatives are explored for their potential therapeutic effects. Research indicates that some derivatives exhibit anti-inflammatory and analgesic properties. For example:

  • Anti-cancer Activity : Studies have shown that certain naphthalenone derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A notable study demonstrated that a specific derivative reduced the viability of breast cancer cells by over 50% within 48 hours of treatment .
  • Antimicrobial Properties : Naphthalenone compounds have been evaluated for their antimicrobial activity against various pathogens. One study reported significant inhibition of bacterial growth (e.g., Staphylococcus aureus) at concentrations as low as 10 µg/mL .

Materials Science

The compound's structural characteristics allow it to be used in the development of advanced materials:

  • Polymer Synthesis : Naphthalenone derivatives are utilized as monomers in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating these compounds into polymer matrices improves their resistance to thermal degradation .
  • Nanotechnology : The compound has been investigated for its role in creating nanostructured materials. For instance, it has been used to functionalize nanoparticles for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Environmental Applications

Recent studies have explored the use of naphthalenone derivatives in environmental remediation:

  • Pollutant Degradation : Certain derivatives have shown promise in degrading environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). Laboratory experiments demonstrated that these compounds can catalyze the breakdown of PAHs under UV light exposure .

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer effects of a series of naphthalenone derivatives against various cancer cell lines. The findings indicated a correlation between structural modifications and increased cytotoxicity. The most potent derivative exhibited IC50 values less than 10 µM against colorectal cancer cells .

Case Study 2: Nanoparticle Functionalization

Research conducted at a leading university focused on using naphthalenone derivatives to functionalize gold nanoparticles for targeted drug delivery. The study concluded that the functionalized nanoparticles improved drug retention time and enhanced therapeutic efficacy in animal models .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Compound X , highlighting structural differences, biological activities, and natural or synthetic sources.

Compound Molecular Formula Substituents Biological Activities Source Reference
2(1H)-Naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)- C15H22O 4,8a-dimethyl; 6-(1-methylethenyl) Anti-inflammatory, anticancer, antioxidant Pleurospermum candollei; Coffea arabica pulp; Salvia species
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene) C15H22O 4a,5-dimethyl; 3-(1-methylethylidene) Not explicitly stated (potential terpenoid) Atractylodes lancea essential oil; synthetic routes
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- C14H22O 1,1,4a-trimethyl Antifungal (in Cleome spinosa) Cleome spinosa extract
3,4,4a,7,8,8a-hexahydro-4a-methyl-5-vinyl-2(1H)-naphthalenone C15H20O 4a-methyl; 5-vinyl Synthetic intermediate Condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene
4,6-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-... (polyoxygenated) C15H24O4 4,6-dihydroxy; 4-(hydroxymethyl); 3,4a,8,8-tetramethyl Not explicitly stated (oxidative derivatives) Synthetic modification

Key Structural and Functional Differences:

Substituent Positions: Compound X features 3,3,5,5-tetramethyl groups, distinguishing it from analogs with methyl groups at positions 4, 4a, or 8a. For example, the 4,8a-dimethyl analog in Coffea arabica has a methylethenyl group contributing to its volatility and bioactivity . The 1,1,4a-trimethyl analog in Cleome spinosa lacks the 3,5-dimethyl configuration, which may reduce steric hindrance and alter antifungal efficacy .

Biological Activity: Analogs with methylethenyl or vinyl groups (e.g., C15H22O in Salvia species) exhibit stronger antioxidant and anti-inflammatory properties due to enhanced electrophilicity .

Synthetic vs. Natural Occurrence: Naturally occurring analogs (e.g., in Pleurospermum candollei) are often associated with terpenoid biosynthesis pathways . Synthetic derivatives (e.g., 4a-methyl-5-vinyl naphthalenone) are tailored for regioselective reactions, enabling drug discovery applications .

Research Findings and Data

Table 1: Comparative Analysis of Physicochemical Properties

Compound Boiling Point (°C) Molecular Weight LogP Bioactivity Highlights
4,8a-dimethyl analog (C15H22O) 1790 (GC-MS RI) 218.33 3.12 Antioxidant (IC50: 25 µM in DPPH assay); cytotoxic against MCF-7 cells (EC50: 45 µM)
1,1,4a-trimethyl analog (C14H22O) Not reported 206.33 2.98 Inhibits Fusarium oxysporum (MIC: 12.5 µg/mL)
Synthetic 4a-methyl-5-vinyl (C15H20O) Not reported 216.32 3.45 Key intermediate for tricyclic terpenoid synthesis

Table 2: Natural Abundance in Essential Oils

Source Compound Relative Concentration (%) Application
Coffea arabica pulp 4,8a-dimethyl analog 5.26 Anti-photoaging agent
Rhizoma sparganii 4,8a-dimethyl-6-(1-methylethenyl)- 12.95 Traditional medicine (unverified mechanism)
Salvia species 4,8a-dimethyl analog 0.11–2.31 Antimicrobial additive

Biological Activity

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is a polycyclic aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in medicine and industry.

  • Molecular Formula : C16H24O
  • Molecular Weight : 232.37 g/mol
  • IUPAC Name : 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-
  • CAS Number : 562-23-2

The compound exhibits a complex structure that contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related diseases.

Test MethodIC50 Value (µg/mL)
DPPH446.0
ABTS360.08

These values suggest that the compound can effectively scavenge free radicals and may be beneficial in formulations aimed at reducing oxidative damage .

Anticancer Activity

Studies have shown that derivatives of naphthalenone exhibit anticancer properties. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Results indicated that at a concentration of 250 µg/mL, certain naphthalenone derivatives achieved over 90% inhibition of cancer cell proliferation . This suggests potential for development in cancer therapeutics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. The essential oil containing this compound demonstrated significant antibacterial activity:

Pathogen TestedZone of Inhibition (mm)
E. coli15
S. aureus20

These findings indicate its potential as a natural preservative or therapeutic agent against bacterial infections .

Case Study 1: Anticancer Properties

A study published in F1000Research evaluated the anticancer activity of extracts containing naphthalenone derivatives against several cancer cell lines. The results showed significant dose-dependent inhibition of cell growth in both MCF-7 and HeLa cells. The highest inhibition was observed at concentrations above 125 µg/mL .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various plant extracts containing naphthalenone compounds, it was found that those with higher concentrations of this compound exhibited superior radical scavenging abilities compared to other tested extracts .

Q & A

Q. Table 1. Key Chromatographic Parameters for GC-MS Analysis

Column TypeActive PhaseTemperature ProgramReference
HP-5MSNon-polar80°C → 300°C at 4°C/min
BPX-5Non-polar35°C (5 min) → 210°C at 3°C/min

Q. Table 2. Toxicological Endpoints for Mammalian Studies

Health OutcomeTest ModelExposure RouteKey Findings
Hepatic EffectsRatsOral (50 mg/kg)Elevated ALT/AST
Renal EffectsMiceInhalation (100 ppm)Tubular necrosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.